

Navigating the Narrow Therapeutic Window of BAY1217389 in Combination Therapies: A Comparative Guide

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Compound of Interest

Compound Name: **BAY1217389**

Cat. No.: **B605921**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Monopolar Spindle 1 (Mps1) kinase inhibitor, **BAY1217389**, in combination therapies, with a focus on determining its therapeutic window. Preclinical promise for synergistic anti-tumor activity, particularly in paclitaxel-resistant models, was observed. However, clinical investigations revealed a narrow therapeutic window, ultimately leading to the cessation of its development. This guide presents the available preclinical and clinical data for **BAY1217389**, alongside a comparison with other Mps1 inhibitors and alternative combination strategies, to inform future research and development in this therapeutic space.

Executive Summary

BAY1217389 is a selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).^[1] Preclinical studies demonstrated that combining **BAY1217389** with the microtubule-stabilizing agent paclitaxel resulted in enhanced anti-tumor efficacy in various cancer models, including those with acquired or intrinsic paclitaxel resistance.^[2] This synergistic effect was attributed to the abrogation of the SAC by **BAY1217389**, leading to mitotic catastrophe in cancer cells arrested in mitosis by paclitaxel. Despite this preclinical rationale, a Phase I clinical trial (NCT02366949) of **BAY1217389** in combination with paclitaxel was terminated due to considerable toxicity and a narrow therapeutic window.^{[3][4][5]} This

guide delves into the data that shaped the trajectory of **BAY1217389** and provides a comparative analysis with other therapeutic approaches.

Data Presentation

Preclinical Efficacy of BAY1217389 in Combination with Paclitaxel

Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) demonstrated the synergistic anti-tumor activity of **BAY1217389** in combination with paclitaxel. While specific quantitative data on tumor growth inhibition percentages are not readily available in the public domain, descriptive accounts consistently report strongly improved efficacy over either agent as monotherapy.[\[2\]](#)

Xenograft Model	Treatment Group	Observed Anti-Tumor Efficacy
NCI-H1299 (NSCLC)	BAY1217389 + Paclitaxel	Significant tumor growth inhibition compared to monotherapy. [6]
LU387 (Patient-Derived NSCLC)	BAY1217389 + Paclitaxel	Marked reduction in tumor growth versus single-agent treatment. [6]

Clinical Trial Data: BAY1217389 in Combination with Paclitaxel (NCT02366949)

The Phase I clinical trial provided critical insights into the therapeutic window of the **BAY1217389**-paclitaxel combination in patients with advanced solid tumors.

Toxicity and Dose-Limiting Toxicities (DLTs):

Parameter	Value	Reference
Maximum Tolerated Dose (MTD) of BAY1217389	64 mg twice daily (with paclitaxel)	[3][4]
Primary Dose-Limiting Toxicities (DLTs)	Hematologic toxicities (55.6% of DLTs)	[3][4]
Most Common Grade ≥ 3 Adverse Events	Neutropenia, Anemia, Thrombocytopenia, Fatigue	[7]
Other Common Toxicities	Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%)	[3][4][5]

Efficacy:

Parameter	Value	Reference
Overall Confirmed Responses	31.6% of evaluable patients	[3][4][5]

Comparative Analysis of Mps1 Inhibitors and Alternative Combination Therapies

A direct quantitative comparison of the therapeutic window is challenging due to the limited availability of published data for other Mps1 inhibitors in combination therapies. However, a qualitative comparison based on available information is presented below.

Compound/Combination	Mechanism of Action	Key Clinical Findings	Therapeutic Window
BAY1217389 + Paclitaxel	Mps1 inhibitor + Microtubule stabilizer	Preclinical synergy, but significant toxicity in Phase I. Development halted.	Narrow/Non-existent[3][4][5]
BAY 1161909	Mps1 inhibitor	Entered Phase I clinical trials in combination with paclitaxel.[8] Limited publicly available data on therapeutic window.	Undetermined from available data
Vosaroxin + Cytarabine	Topoisomerase II inhibitor + DNA synthesis inhibitor	Showed efficacy in relapsed/refractory AML, but with treatment-related morbidity and mortality.[9][10][11]	Narrow, requires careful patient selection[9]
Tivantinib + Erlotinib/Gemcitabine	c-MET inhibitor + EGFR inhibitor/DNA synthesis inhibitor	Combination with erlotinib did not improve overall survival in NSCLC. [12] Combination with gemcitabine showed modest activity with significant hematologic toxicity. [13]	Limited efficacy and notable toxicity[12][13]

Experimental Protocols

Preclinical Xenograft Studies of BAY1217389 and Paclitaxel Combination

Objective: To evaluate the in vivo anti-tumor efficacy of **BAY1217389** in combination with paclitaxel in human non-small cell lung cancer (NSCLC) xenograft models.

Animal Models:

- Female athymic nude mice.

Cell Lines and Tumor Models:

- NCI-H1299: Human NSCLC cell line, implanted subcutaneously.
- LU387: Patient-derived NSCLC tumor fragments, transplanted subcutaneously.

Treatment Regimen:

- Tumor Implantation: NCI-H1299 cells or LU387 tumor fragments were implanted on day 0.
- Treatment Initiation: Treatment commenced when tumors reached a size of approximately 30 mm² (NCI-H1299) or 40 mm² (LU387).[\[6\]](#)
- **BAY1217389** Administration: Administered orally (p.o.) at a dose of 3 mg/kg twice daily (2QD) for 2 consecutive days, followed by 5 days off (2 on/5 off schedule).[\[6\]](#)
- Paclitaxel Administration: Administered intravenously (i.v.) at a dose of 20 mg/kg once daily, once per week (1 on/6 off schedule).[\[6\]](#)
- Combination Group: Received both **BAY1217389** and paclitaxel according to their respective dosing schedules.
- Control Groups: Included vehicle control, **BAY1217389** monotherapy, and paclitaxel monotherapy.

Efficacy Assessment:

- Tumor growth was monitored by caliper measurements two to three times weekly.
- Animal body weight was monitored as an indicator of toxicity.

Phase I Clinical Trial of BAY1217389 and Paclitaxel (NCT02366949)

Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of oral **BAY1217389** in combination with intravenous paclitaxel in patients with advanced solid tumors.[3]

Study Design:

- A Phase I, open-label, multicenter, dose-escalation study.
- Patients were randomized to receive either **BAY1217389** with paclitaxel or paclitaxel alone in the first cycle to better attribute toxicities.[3]

Patient Population:

- Patients with advanced, metastatic solid tumors for whom standard therapy was no longer effective.

Treatment Regimen:

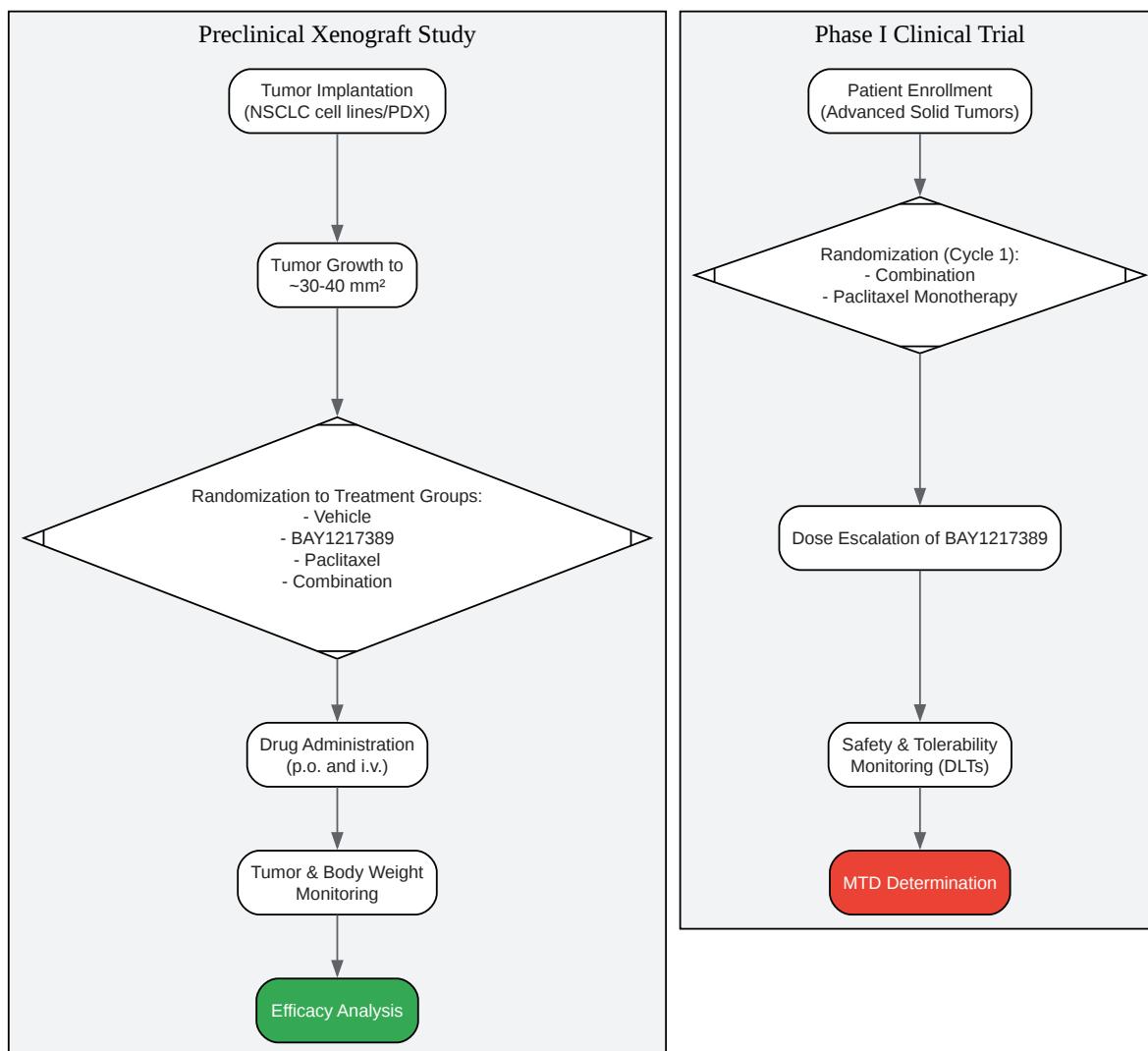
- **BAY1217389**: Administered orally twice daily on a 2-days-on/5-days-off schedule.[3]
- Paclitaxel: Administered intravenously weekly.[3]
- Dose escalation of **BAY1217389** proceeded in cohorts to determine the MTD.

Assessments:

- Safety and tolerability were monitored through the recording of adverse events and dose-limiting toxicities.
- Pharmacokinetics of both drugs were evaluated.
- Preliminary anti-tumor activity was assessed through imaging studies.

Mandatory Visualization

Caption: Mechanism of synergistic action between **BAY1217389** and Paclitaxel.



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Caption: Workflow of preclinical and clinical evaluation of **BAY1217389**.

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